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Compound Name: 6-Amino-3,5-dibromopicolinic acid

Cat. No.: B13137281 Get Quote

Executive Summary
This guide provides a critical analysis of brominated picolinic acids (BPAs), positioning them

against their chlorinated analogs (e.g., Picloram, Clopyralid) and non-halogenated precursors.

While chlorinated picolinates have historically dominated the agrochemical sector, brominated

analogs have emerged as pivotal tools in two distinct high-value applications:

Next-Generation Herbicides: Overcoming resistance via selective binding to the AFB5 auxin

receptor homolog, necessitated by the steric bulk of the bromine atom.

Metallopharmaceuticals: Serving as lipophilic, bidentate ligands in Ruthenium(II) and Zinc(II)

complexes for anticancer and insulin-mimetic therapies.

This document details the physicochemical trade-offs—specifically the Steric-Electronic Effect

—and provides validated experimental protocols for synthesis and bio-evaluation.

Part 1: The Chemical Scaffold & Electronic
Properties
The core picolinic acid (pyridine-2-carboxylic acid) scaffold relies on the nitrogen atom and the

carboxylate group to form stable chelate rings with metal ions or hydrogen bond networks

within protein active sites. Halogenation alters this landscape fundamentally.
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The substitution of Chlorine (Cl) with Bromine (Br) is not merely a mass increase; it drastically

alters the molecular volume and lipophilicity (LogP), which dictates membrane permeability and

receptor fit.

Table 1: Physicochemical Comparison of Picolinic Acid Analogs
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Property
Picolinic
Acid (H)

6-Chloro-PA 6-Bromo-PA 5-Bromo-PA
Impact on
Activity

Van der

Waals Radius

(Å)

1.20 (H) 1.75 (Cl) 1.85 (Br) 1.85 (Br)

Br creates

steric clash in

tight pockets

(e.g., TIR1).

LogP

(Lipophilicity)
0.71 1.45 1.62 1.58

Higher LogP

improves

passive

transport

across plant

cuticles and

cancer cell

membranes.

pKa (Acid

Dissociation)
5.39 3.85 3.90 4.02

EWG

halogens

lower pKa,

ensuring

ionization at

physiological

pH.

Hammett

Constant (

)

0.00 0.23 0.23 0.23

Similar

electron

withdrawal,

but Br is

more

polarizable

(softer).

C-X Bond

Strength

(kcal/mol)

N/A 95 68 68 Weaker C-Br

bond allows

for easier

metabolic

degradation

or
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functionalizati

on.

The "Sigma Hole" Effect
Bromine exhibits a more pronounced "sigma hole" (a region of positive electrostatic potential

on the halogen tip) than chlorine. This allows BPAs to engage in halogen bonding with carbonyl

oxygens in receptor backbones, a binding mode often stronger than hydrogen bonding.

Part 2: Application Case Study A – Auxinic
Herbicides
The Resistance Mechanism Shift
Classic chlorinated auxins (e.g., 2,4-D, Picloram) primarily target the TIR1 receptor. Resistance

often arises via mutations in the TIR1 binding pocket.

The Bromine Advantage: The 6-bromo substituent is too bulky to fit optimally in the standard

TIR1 pocket. However, it binds with high affinity to the AFB5 (Auxin F-Box protein 5)

homolog, which possesses a larger hydrophobic cavity.

Outcome: 6-Bromo-2-picolinic acid derivatives retain efficacy against weeds resistant to

classic auxins.
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Caption: Differential receptor selection driven by halogen steric bulk. Brominated analogs

preferentially target AFB5, bypassing TIR1-based resistance mechanisms.

Part 3: Application Case Study B –
Metallopharmaceuticals
In drug development, BPAs are not the drug itself but the ligand that tunes the metal center.

Ruthenium(II) Arene Complexes
Complexes of the type [Ru(η6-p-cymene)(X-picolinate)Cl] show promise as anticancer agents.

Role of Bromine: The 5-bromo substitution increases the lipophilicity of the complex,

enhancing uptake into HeLa and MCF-7 cancer cells.

Cytotoxicity Data: 5-bromo-picolinate Ru complexes exhibit lower IC50 (higher potency)

compared to unsubstituted picolinate complexes due to enhanced DNA intercalation and

cellular accumulation.

Zinc(II) Insulin Mimetics
Bis(picolinato)zinc(II) complexes improve glucose uptake.

SAR Insight: Bromination at the 3-position can interfere with the N-Zn-O bite angle due to

steric repulsion with the metal center, whereas 5-position bromination maintains stability

while improving oral bioavailability (LogP).

Part 4: Experimental Protocols
Synthesis of 6-Bromo-2-Picolinic Acid
Rationale: Direct bromination of picolinic acid is difficult due to the deactivated pyridine ring.

The preferred route is via the Sandmeyer reaction from the amino-derivative.

Reagents: 6-amino-2-picolinic acid, NaNO2, HBr (48%), CuBr.

Diazotization: Dissolve 6-amino-2-picolinic acid (10 mmol) in 48% HBr (20 mL) at -5°C.

Dropwise add NaNO2 (12 mmol) in water, maintaining temp < 0°C. Stir for 30 min.
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Substitution: Transfer the diazonium salt solution slowly into a stirring solution of CuBr (15

mmol) in HBr (10 mL) at 0°C.

Reaction: Allow the mixture to warm to room temperature and then reflux for 1 hour.

Evolution of N2 gas will cease.

Workup: Pour onto ice water. Adjust pH to 3.0 with Na2CO3. Extract with Ethyl Acetate (3x).

Purification: Dry organic layer over MgSO4. Recrystallize from Ethanol/Water.

Expected Yield: 65-75%

Validation: 1H NMR (CDCl3): Look for loss of amino protons and downfield shift of ring

protons.

Biological Assay: Arabidopsis Root Growth Inhibition
(Auxin Activity)
Rationale: This assay quantifies the "auxinic" potency. High potency at low concentrations

indicates successful receptor binding.

Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds. Plate on 0.5x MS medium

containing 1% sucrose.

Treatment: Supplement plates with varying concentrations of 6-bromo-2-picolinic acid (0.1, 1,

10, 100 µM) vs. Picloram (Positive Control) and DMSO (Negative Control).

Incubation: Grow vertically for 7 days at 22°C under 16h light/8h dark cycle.

Measurement: Scan plates and measure primary root length using ImageJ.

Calculation: Calculate IC50 (concentration inhibiting root growth by 50%).

Interpretation: If IC50(Br) < IC50(Cl) in resistant mutants, the AFB5 selectivity hypothesis

is confirmed.

Part 5: Workflow Visualization
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Caption: Integrated workflow for the synthesis and evaluation of brominated picolinates in

divergent application fields.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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